molecular formula C12H17NO3S3 B3002665 8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351586-23-6

8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B3002665
CAS No.: 1351586-23-6
M. Wt: 319.45
InChI Key: KKXPIWWZZYWBCC-UHFFFAOYSA-N
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Description

8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[45]decane is a complex organic compound featuring a spirocyclic structure with multiple heteroatoms, including oxygen, sulfur, and nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal-Knorr, Fiesselmann, and Hinsberg synthesis methods . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring system.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is unique due to its combination of a spirocyclic structure with multiple heteroatoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

8-(5-methylthiophen-2-yl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S3/c1-10-2-3-11(18-10)19(14,15)13-6-4-12(5-7-13)16-8-9-17-12/h2-3H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXPIWWZZYWBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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